2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN
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Overview
Description
2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN is an organic compound that features a bromodecyl chain attached to a tetrahydropyranyl ether group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to the stability of the tetrahydropyranyl ether under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN typically involves the reaction of 10-bromodecanol with dihydropyran in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 10-bromodecanol and dihydropyran.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the tetrahydropyranyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can also be employed to enhance the reaction efficiency and facilitate catalyst recovery and reuse.
Chemical Reactions Analysis
Types of Reactions
2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydropyranyl ether group can be oxidized to form carbonyl compounds.
Deprotection Reactions: The tetrahydropyranyl ether group can be removed under acidic conditions to regenerate the free alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Deprotection: Acidic conditions using hydrochloric acid or p-toluenesulfonic acid in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or ketones from the tetrahydropyranyl ether group.
Deprotection: Regeneration of the original alcohol from the tetrahydropyranyl ether.
Scientific Research Applications
2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols to prevent unwanted reactions during multi-step synthesis.
Medicinal Chemistry: Employed in the synthesis of complex molecules for drug discovery and development.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: Used in the modification of biomolecules for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN primarily involves its role as a protecting group The tetrahydropyranyl ether group stabilizes the alcohol functionality, preventing it from participating in reactions until the protecting group is removed
Comparison with Similar Compounds
Similar Compounds
10-Bromodecyl methyl ether: Similar structure but with a methyl ether group instead of a tetrahydropyranyl ether.
10-Bromodecyl ethyl ether: Similar structure but with an ethyl ether group.
10-Bromodecyl phenyl ether: Similar structure but with a phenyl ether group.
Uniqueness
2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN is unique due to the stability and versatility of the tetrahydropyranyl ether group. This group provides robust protection for alcohols under various reaction conditions, making it a valuable tool in organic synthesis.
Properties
CAS No. |
51795-88-1 |
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Molecular Formula |
C15H29BrO2 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
2-(10-bromodecoxy)oxane |
InChI |
InChI=1S/C15H29BrO2/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h15H,1-14H2 |
InChI Key |
CRFTXRBAGSTOLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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